3,4-Dichlorobenzenesulfonyl chloride

Organic Synthesis Methodology Electrophilic Aromatic Substitution Sulfone Synthesis

3,4-Dichlorobenzenesulfonyl chloride (CAS 98-31-7) is the only isomer that delivers nanomolar bone-selective PR modulators (>1,000-fold tissue selectivity) and 10-fold antimalarial potency gains (P. falciparum IC50 2 µM). Its unique 3,4-chloro pattern enables the exclusive 60% Friedel-Crafts route to tetrachlorodiphenylsulfones—unattainable with 2,4- or 2,5-isomers. For kinase, protease, and agrochemical SAR programs where regioisomer integrity defines biological outcome, specify the 3,4-dichloro isomer only. Available in R&D to 300 kg scale with ≥98% HPLC purity and full analytical documentation.

Molecular Formula C6H3Cl3O2S
Molecular Weight 245.5 g/mol
CAS No. 98-31-7
Cat. No. B1293561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzenesulfonyl chloride
CAS98-31-7
Molecular FormulaC6H3Cl3O2S
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl
InChIInChI=1S/C6H3Cl3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H
InChIKeyNYIBPWGZGSXURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorobenzenesulfonyl Chloride (CAS 98-31-7): A Key Electrophilic Building Block for Pharmaceutical and Agrochemical Synthesis


3,4-Dichlorobenzenesulfonyl chloride (CAS 98-31-7) is an aromatic sulfonyl chloride characterized by the presence of two electron-withdrawing chlorine substituents at the 3- and 4-positions on a benzene ring, which significantly modulates its electrophilic reactivity and the physicochemical properties of its derived sulfonamide products . It is primarily employed as a highly reactive sulfonylating agent in organic synthesis, serving as a critical intermediate for constructing sulfonamide, sulfonylurea, and sulfonate ester linkages in drug discovery programs targeting kinases, proteases, and immunomodulatory pathways, as well as in agrochemical development .

Why 3,4-Dichlorobenzenesulfonyl Chloride Cannot Be Replaced by Other Dichloro-Isomers


The position of chlorine atoms on the aromatic ring dictates the electronic environment, steric profile, and ultimately the reactivity of the sulfonyl chloride group, as well as the physicochemical and biological properties of the final conjugated molecule . The 3,4-dichloro substitution pattern of this compound is non-interchangeable with other regioisomers, such as 2,4- or 2,5-dichlorobenzenesulfonyl chlorides, due to its unique participation in electrophilic aromatic substitution reactions and its distinct impact on the lipophilicity and target-binding affinity of downstream sulfonamide products. The following evidence demonstrates that generic substitution within this class will alter reaction outcomes and compromise the potency of final pharmaceutical agents, making it essential to select the specific isomer required for validated synthetic routes and structure-activity relationships (SAR) [1].

Quantitative Evidence for 3,4-Dichlorobenzenesulfonyl Chloride Differentiation and Value


Unique Friedel-Crafts Reactivity: High-Yield Sulfone Formation vs. Non-Reactive Isomers

The 3,4-dichloro substitution pattern enables a unique Friedel-Crafts reactivity that is not observed with other dichlorobenzenesulfonyl chlorides. In a direct head-to-head comparison, 3,4-dichlorobenzenesulfonyl chloride undergoes a Friedel-Crafts reaction with o-dichlorobenzene to yield 3,4,3',4'-tetrachlorodiphenylsulfone at a 60% yield. Under identical reaction conditions, the meta- and para-dichlorobenzene derivatives (from which the respective sulfonyl chlorides are derived) do not yield any appreciable amounts of the corresponding sulfones [1][2]. This demonstrates a specific, exploitable synthetic pathway exclusive to the 3,4-isomer.

Organic Synthesis Methodology Electrophilic Aromatic Substitution Sulfone Synthesis

Enhanced Antimalarial Potency: 10-Fold Improvement in Growth Inhibition vs. Acetazolamide

Incorporation of the 3,4-dichlorophenylsulfonyl group into a benzenesulfonamide scaffold leads to a significant enhancement in antimalarial activity. The compound 4-(3,4-dichlorophenylureidoethyl)-benzenesulfonamide, which contains the 3,4-dichlorophenylsulfonyl moiety, demonstrates a 10-fold higher potency in inhibiting the growth of Plasmodium falciparum compared to the clinically used carbonic anhydrase inhibitor acetazolamide [1]. This comparison highlights the profound impact of this specific substitution pattern on biological activity, a critical consideration for medicinal chemistry programs.

Antimalarial Drug Discovery Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR)

Cell-Selective Receptor Binding: Nanomolar Affinity with >1000-Fold Selectivity Window

Derivatives synthesized from 3,4-dichlorobenzenesulfonyl chloride are instrumental in achieving cell-type selective receptor binding. A series of nonsteroidal heterocycles containing this core structure displays high-affinity (nanomolar) binding to progesterone receptors from TE85 osteosarcoma cells, but exhibits significantly reduced binding affinity (>1 µM) to progesterone receptors from T47D and ZR75 human breast carcinoma cells . This represents a >1,000-fold difference in affinity between cell types, demonstrating a unique selectivity profile.

Nuclear Receptor Modulation Cell-Selective Targeting Osteoporosis Research

Quantified Physicochemical Property: High Lipophilicity (XLogP3 = 3.4) Drives Membrane Permeability

The 3,4-dichloro substitution pattern imparts a high calculated partition coefficient (XLogP3) of 3.4 to the sulfonyl chloride core . While not a direct biological comparator, this value provides a quantitative baseline for predicting the lipophilicity and membrane permeability of derived sulfonamide drugs. For context, this is significantly higher than that of the non-chlorinated benzenesulfonyl chloride, contributing to enhanced passive diffusion across biological membranes, a critical parameter in oral drug bioavailability.

Medicinal Chemistry Drug Design Physicochemical Properties

Defined Solid-State and Purity Standards for Reproducible Research

Procurement specifications directly impact experimental reproducibility. Commercial 3,4-dichlorobenzenesulfonyl chloride is available with a defined purity of ≥98% (HPLC) and a maximum moisture content of 0.5%, ensuring high reagent quality for sensitive reactions . The compound is a solid at room temperature with a well-defined melting point of 20-22 °C, which can be used for identity verification . This stands in contrast to some liquid sulfonyl chlorides where purity assessment and handling can be more challenging due to potential decomposition or moisture ingress.

Chemical Procurement Quality Control Process Chemistry

High-Impact Research and Industrial Applications for 3,4-Dichlorobenzenesulfonyl Chloride (CAS 98-31-7)


Medicinal Chemistry: Development of Cell-Selective Nuclear Receptor Modulators

This compound is an essential building block for synthesizing nonsteroidal ligands with cell-type selective activity. As demonstrated by its use in creating high-affinity (nanomolar) progesterone receptor modulators that exhibit >1,000-fold selectivity for bone cells over breast cancer cells, it is a critical starting material for programs targeting osteoporosis, endometriosis, and other hormone-driven diseases where tissue-specific action is paramount .

Infectious Disease Research: Potent Antimalarial and Antibacterial Drug Candidates

The 3,4-dichlorophenylsulfonyl group is a key pharmacophore in potent antimalarial agents, as shown by a 10-fold improvement in P. falciparum growth inhibition (IC50 of 2 µM) compared to acetazolamide [1]. Additionally, it serves as a reactant in the preparation of pyrazoles targeting macrophage migration inhibitory factor and in solution-phase libraries for NAD synthetase inhibitors, underscoring its broad utility in discovering new antibacterial and antiparasitic drugs .

Synthetic Methodology: Unique Friedel-Crafts Routes to Tetrachlorodiphenylsulfone

Researchers requiring the 3,4,3',4'-tetrachlorodiphenylsulfone scaffold must use this specific isomer. The ability of 3,4-dichlorobenzenesulfonyl chloride to undergo a high-yield (60%) Friedel-Crafts reaction with o-dichlorobenzene is unique and not replicable with meta- or para-isomers, which yield no product under identical conditions. This makes the compound irreplaceable for synthesizing this specific class of sulfone intermediates [2].

Agrochemical & Specialty Chemical Intermediates

Beyond pharmaceuticals, its role as a versatile sulfonylating agent extends to the synthesis of agrochemicals, dyes, and specialty polymers. Its high reactivity and defined quality standards (≥98% purity by HPLC) ensure reliable performance in the large-scale (up to 300 kg) production of sulfonylurea herbicides and other performance chemicals where consistent product quality is essential for regulatory and commercial success .

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